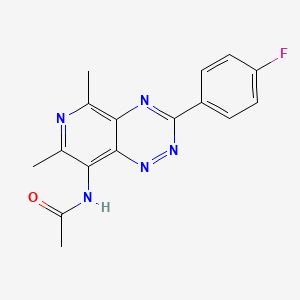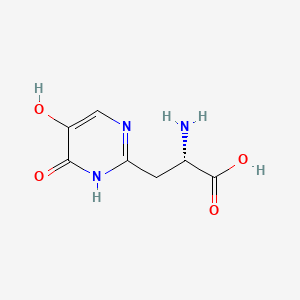
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and serine.
Reaction Conditions: The reaction conditions often involve the use of solvents like water or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of nucleotides and nucleic acids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or a receptor agonist/antagonist, depending on its structural modifications. The pyrimidine ring allows it to interact with nucleic acids and proteins, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-(4-hydroxy-5-oxo-1H-pyrimidin-2-yl)propanoic acid
- (2S)-2-amino-3-(6-hydroxy-7-oxo-1H-pyrimidin-2-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid is unique due to the specific position of the hydroxy and keto groups on the pyrimidine ring. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H9N3O4 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-3(7(13)14)1-5-9-2-4(11)6(12)10-5/h2-3,11H,1,8H2,(H,13,14)(H,9,10,12)/t3-/m0/s1 |
InChI-Schlüssel |
CAGMMIQTDGZPDG-VKHMYHEASA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=N1)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


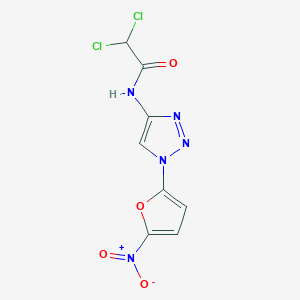
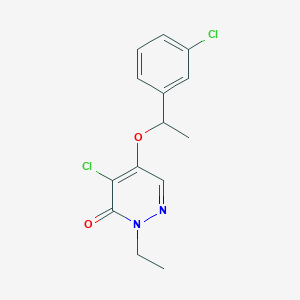

![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
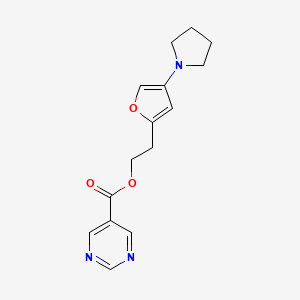
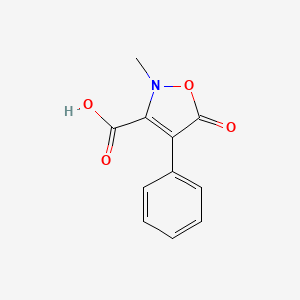
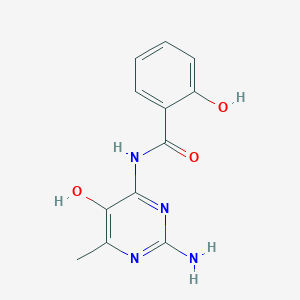
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
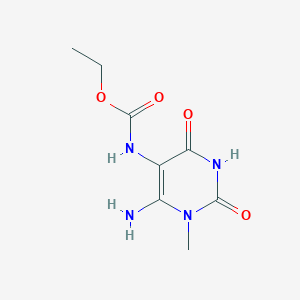
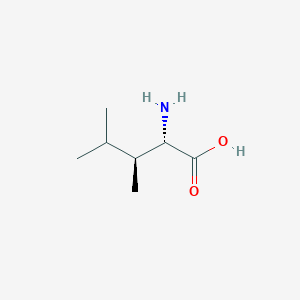
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)

![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
